molecular formula C12H13FN2O2 B572631 1-Boc-4-fluoro-1H-indazole CAS No. 1305320-65-3

1-Boc-4-fluoro-1H-indazole

Cat. No. B572631
M. Wt: 236.246
InChI Key: GOJFERPCGZDBQJ-UHFFFAOYSA-N
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Description

1-Boc-4-fluoro-1H-indazole, also known as tert-butyl 4-fluoroindazole-1-carboxylate, is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . This compound can readily be further functionalized via nucleophilic aromatic substitution reactions .


Synthesis Analysis

The synthesis of 1-Boc-4-fluoro-1H-indazole involves several steps . The process starts with 2-(methylamino)benzonitrile forming an N-H ketimine species. This is followed by a Cu(OAc)2-catalyzed reaction to form an N-N bond in DMSO under an O2 atmosphere .


Molecular Structure Analysis

The molecular formula of 1-Boc-4-fluoro-1H-indazole is C12H13FN2O2 . It has a molecular weight of 236.25 g/mol . The InChI code for this compound is 1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 .


Chemical Reactions Analysis

1-Boc-4-fluoro-1H-indazole can be further functionalized via nucleophilic aromatic substitution reactions . It’s a versatile building block used for the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs .


Physical And Chemical Properties Analysis

1-Boc-4-fluoro-1H-indazole is a yellow-green powder/crystals . It has a melting point of 130 °C - 134 °C .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • For instance, 3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
  • Organic Synthesis

    • The synthesis of 1H- and 2H-indazoles has been achieved through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
  • Solar Energy

    • Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .
    • Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal centre (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
  • Pharmaceutical Industry

    • Pyrazoles and indazoles have been extensively used in the pharmaceutical industry with a variety of biological activities .
    • Several recently marketed drugs contain an indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Semiconductors, Dyes, and Solar Cells

    • 4-Fluoro-1H-indazole is a versatile fluorinated indazole building block used for the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs .
    • The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex . This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .
  • Electrochemical Applications

    • Indazole derivatives have been used as additives in high-voltage positive electrodes for effective passivation .
  • Catalysis

    • Indazole compounds can be used in various catalytic reactions . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .
  • Fluorescent Compounds

    • 4-Fluoro-1H-indazole is a powerful chromophore unit and can be used in the synthesis of fluorescent compounds . It can coordinate to metal center (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
  • Electrochemical Energy Storage

    • Indazole derivatives have been used as additives in high-voltage positive electrodes for effective passivation . This can improve the performance of energy storage devices such as batteries .

Safety And Hazards

The safety information for 1-Boc-4-fluoro-1H-indazole includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles .

properties

IUPAC Name

tert-butyl 4-fluoroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJFERPCGZDBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-fluoro-1H-indazole

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